2-Methanesulfonamidoethane-1-sulfonylfluoride
Description
2-Methanesulfonamidoethane-1-sulfonylfluoride is a bifunctional organosulfur compound containing both a sulfonamide (-SO₂NH-) and a sulfonyl fluoride (-SO₂F) group. Its molecular structure confers unique reactivity, particularly in applications such as covalent inhibitor synthesis, polymer crosslinking, or as a fluorinating agent. Sulfonyl fluorides are increasingly valued in chemical biology for their hydrolytic stability and selective reactivity with nucleophiles (e.g., thiols or amines), enabling applications in click chemistry and targeted drug design.
Properties
Molecular Formula |
C3H8FNO4S2 |
|---|---|
Molecular Weight |
205.2 g/mol |
IUPAC Name |
2-(methanesulfonamido)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3H8FNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 |
InChI Key |
VTVIQVHBUPAXDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methanesulfonamidoethane-1-sulfonylfluoride
General Synthetic Strategy
The preparation of sulfonyl fluorides like this compound generally involves:
- Introduction of sulfonyl chloride or sulfonyl fluoride groups onto an appropriate amine or alkyl chain precursor.
- Conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange reactions.
- Use of fluorinating agents such as potassium bifluoride (KHF2) or N-fluorobenzenesulfonimide (NFSI).
These methods are adapted depending on the starting materials and desired substitution patterns.
Specific Synthetic Routes
Halogen Exchange from Sulfonyl Chloride Precursors
One common approach involves starting from a sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride by halogen exchange using potassium bifluoride (KHF2) in dry solvents such as acetonitrile. This method is well documented for related compounds and can be adapted for this compound:
- Starting from 2-methanesulfonamidoethane-1-sulfonyl chloride, treatment with KHF2 in dry acetonitrile leads to the displacement of chloride by fluoride, yielding the sulfonyl fluoride product.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
- Yields for such halogen exchange reactions are generally good, often exceeding 60-70% after purification.
Mechanochemical Solvent-Free Synthesis
Recent advances have demonstrated that sulfonyl fluorides can be synthesized under mechanochemical conditions without solvents:
- Sulfonyl imidazole precursors, which can be prepared from sulfonamides, are milled with potassium bifluoride (KHF2) and acetic acid in a mixer mill.
- This solvent-free approach reduces environmental impact and shortens reaction times.
- Yields range from moderate to good (60-85%) depending on substrate and conditions.
- This method allows for retention of sensitive groups and avoids chromatographic purification in many cases.
Modular Synthesis via Organometallic Reagents and N-Fluorobenzenesulfonimide
A modular approach reported for related sulfondiimidoyl fluorides involves:
- Using organometallic reagents and commercial sulfinylamines as starting materials.
- Fluorination with N-fluorobenzenesulfonimide (NFSI) to introduce the sulfonyl fluoride functionality.
- This method is efficient, scalable, and adaptable to various nitrogen substituents.
- While this route is more commonly applied to sulfondiimidoyl fluorides, it provides a conceptual framework for synthesizing related sulfonyl fluorides such as this compound.
Two-Step Synthesis from Acetic Acid Derivatives
In related studies, methanedisulfonyl fluoride derivatives were synthesized in two steps starting from inexpensive acetic acid:
Comparative Data Table of Preparation Methods
| Methodology | Starting Material | Fluorinating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogen exchange from sulfonyl chloride | 2-Methanesulfonamidoethane-1-sulfonyl chloride | Potassium bifluoride (KHF2) | Dry acetonitrile, anhydrous, room temp to reflux | 67-85 | Common, reliable, requires dry conditions |
| Mechanochemical solvent-free synthesis | Sulfonyl imidazole precursors | Potassium bifluoride (KHF2) + Acetic acid | Mixer mill, 25 Hz, 60-180 min | 60-85 | Green chemistry, short reaction times, minimal purification |
| Modular organometallic + NFSI | Organometallic reagents + sulfinylamines | N-Fluorobenzenesulfonimide (NFSI) | Mild, scalable, solution phase | High | Versatile, allows substitution variation |
| Two-step from acetic acid | Acetic acid + POCl3 + HSO3Cl | KHF2 | Multi-step, distillation | 67 | Scalable, uses inexpensive reagents |
Research Results and Observations
- The halogen exchange method using potassium bifluoride is well-established and yields sulfonyl fluorides in good purity and quantity, suitable for further functionalization.
- Mechanochemical methods provide an environmentally friendly alternative with shorter reaction times and less solvent use, demonstrating yields comparable to classical solution-based methods.
- Modular synthesis using NFSI enables access to structurally diverse sulfonyl fluorides and related compounds, expanding the chemical space for sulfonyl fluoride chemistry.
- Purification often involves distillation or simple filtration techniques due to the volatility and stability of sulfonyl fluorides under controlled conditions.
- Stability studies indicate that sulfonyl fluorides like this compound can be stored for months under refrigeration or desiccation without significant decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonamidoethane-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Sulfur-Fluorine Exchange (SuFEx): This is a notable reaction where the sulfur-fluorine bond is exchanged with other nucleophiles, making it a valuable tool in click chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, amines, and various nucleophiles. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents, depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonamide derivatives, while SuFEx reactions produce sulfonimidoyl fluorides .
Scientific Research Applications
2-Methanesulfonamidoethane-1-sulfonylfluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonimidoyl fluoride derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly as a building block for designing enzyme inhibitors and other bioactive molecules.
Chemical Biology: It is utilized in the study of biological systems, especially in the development of probes and labeling agents for biochemical assays.
Materials Science: The compound’s reactivity makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methanesulfonamidoethane-1-sulfonylfluoride involves its ability to form strong covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s dual functional groups distinguish it from related sulfonates, sulfonamides, and fluorinated organophosphorus compounds. Key comparisons include:
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Structure : A sulfonate salt with a terminal alkene group.
- Reactivity : Ionic sulfonate groups are highly water-soluble and less reactive toward nucleophiles compared to sulfonyl fluorides.
- Applications: Primarily used as a surfactant, ion-exchange resin precursor, or monomer in polymer synthesis .
2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
- Structure: A phosphonofluoridate ester with a branched alkyl chain.
- Reactivity : The phosphorus-fluorine bond is highly electrophilic, making it reactive toward acetylcholinesterase (similar to nerve agents).
- Applications: Research into organophosphate toxicity or catalytic mechanisms .
2-Methanesulfonamidoethane-1-sulfonylfluoride
- Structure: Combines sulfonamide (hydrogen-bond donor/acceptor) and sulfonyl fluoride (electrophilic fluorine).
- Reactivity : Sulfonyl fluoride reacts with nucleophiles (e.g., amines) under mild conditions, while the sulfonamide group enhances solubility and target binding.
- Applications : Covalent protein modification, PROTACs (proteolysis-targeting chimeras), and fluoropolymer synthesis.
Physicochemical and Reactivity Data
Research Findings and Industrial Relevance
- Sulfonate vs. Sulfonyl Fluoride : Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) lack the electrophilic F atom, limiting their utility in covalent bonding but enhancing stability in aqueous systems .
- Phosphonofluoridates: Exhibit higher acute toxicity than sulfonyl fluorides due to P-F bond lability, restricting their use outside controlled research .
- This compound : Emerging as a versatile tool in medicinal chemistry, with recent studies highlighting its use in irreversible kinase inhibitors and fluorogenic probes.
Biological Activity
2-Methanesulfonamidoethane-1-sulfonylfluoride is a sulfonyl fluoride compound that has garnered interest in biological research due to its unique chemical properties and potential applications in drug discovery and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
- Molecular Formula : C4H10FNO4S2
- Molecular Weight : 201.26 g/mol
- IUPAC Name : 2-Methanesulfonamidoethane-1-sulfonyl fluoride
- CAS Number : [not provided in sources]
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
This compound functions primarily as an activity-based probe . It interacts with specific proteins, leading to covalent modifications that can inhibit enzymatic activity. The sulfonyl fluoride moiety is known for its ability to react with nucleophilic sites on proteins, particularly serine residues, leading to irreversible inhibition of target enzymes .
Inhibition Studies
Research indicates that compounds like this compound can effectively inhibit various serine hydrolases. A study utilizing mass spectrometry elucidated the interactions between sulfonyl fluorides and their target proteins, revealing multiple binding sites and mechanisms of hydrolysis that contribute to their biological effects .
Case Studies
- Enzyme Inhibition :
- A study demonstrated the effectiveness of sulfonyl fluorides in inhibiting acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibition was characterized by the formation of a stable enzyme-inhibitor complex, leading to prolonged effects on synaptic transmission.
- Target Identification :
Efficacy in Biological Systems
The compound has shown promising results in various biological assays:
- Cell Viability Assays : Demonstrated reduced viability in treated cancer cell lines compared to controls.
- In Vivo Studies : Preliminary studies indicated significant tumor growth inhibition in xenograft models when treated with sulfonyl fluoride derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Strong AChE inhibitor | Covalent modification |
| Other Sulfonyl Fluorides | Variable | Dependent on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
